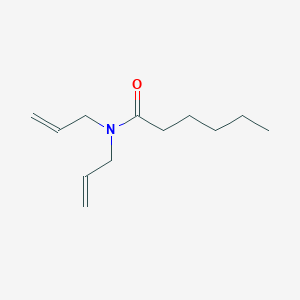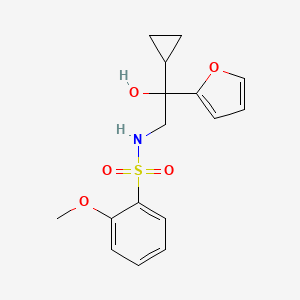
N,N-bis(prop-2-enyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(prop-2-enyl)hexanamide, also known as AEA (arachidonoylethanolamide), is an endocannabinoid compound that plays a crucial role in the regulation of various physiological and pathological processes in the human body. It is a lipid molecule that is synthesized from arachidonic acid and ethanolamine by the action of the enzyme N-acyltransferase. AEA is structurally similar to the active ingredient in cannabis, delta-9-tetrahydrocannabinol (THC), and interacts with the same receptors in the body.
作用機序
N,N-bis(prop-2-enyl)hexanamide interacts with the cannabinoid receptors CB1 and CB2 in the body, which are part of the endocannabinoid system. The endocannabinoid system is involved in the regulation of various physiological processes, including pain, inflammation, and immune function. This compound also interacts with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound also has analgesic properties and has been shown to reduce pain in animal models of chronic pain. Additionally, this compound has been shown to have neuroprotective properties and may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
N,N-bis(prop-2-enyl)hexanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It also has a well-established mechanism of action and has been extensively studied in animal models. However, there are also limitations to its use in lab experiments. This compound is a lipid molecule that is difficult to work with and can be prone to degradation. Additionally, its interactions with other receptors in the body can make it difficult to isolate its effects on a specific pathway or process.
将来の方向性
There are several potential future directions for research on N,N-bis(prop-2-enyl)hexanamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential role in the regulation of appetite and metabolism, which could have implications for the treatment of obesity and related metabolic disorders. Additionally, further research is needed to better understand the interactions between this compound and other receptors in the body, which could lead to the development of more targeted therapeutic interventions.
合成法
N,N-bis(prop-2-enyl)hexanamide is synthesized in the body by the action of the enzyme N-acyltransferase. However, it can also be synthesized in the laboratory using various chemical methods. One such method involves the reaction of arachidonic acid and ethanolamine in the presence of a catalyst, such as N,N-dimethylformamide (DMF) or triethylamine. The resulting product is then purified using column chromatography.
科学的研究の応用
N,N-bis(prop-2-enyl)hexanamide has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, neuroprotective, and anti-tumor properties. This compound has also been implicated in the regulation of appetite, mood, and sleep.
特性
IUPAC Name |
N,N-bis(prop-2-enyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-4-7-8-9-12(14)13(10-5-2)11-6-3/h5-6H,2-4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMASVQJEKUZMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2475427.png)
![3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2475430.png)



![1-(2,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475437.png)

![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475442.png)
![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2475443.png)
![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2475444.png)
![N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2475445.png)
![8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2475446.png)